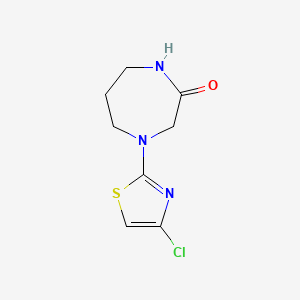
4-(4-Chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one
Cat. No. B8668124
M. Wt: 231.70 g/mol
InChI Key: OQRUSCXIOOWEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735417B2
Procedure details


Combined 2,4-dichlorothiazole (405 mg, 2.63 mmol), 3-oxo-1,4-diazepan-1-ium trifluoroacetate (preparation described in Intermediate XX, 600 mg, 2.63 mmol), potassium phosphate tribasic (1395 mg, 6.57 mmol) and DMSO (22.00 ml) in a round bottomed flask, fitted with water-cooled condenser, balloon and septum. The mixture was heated to 150° C. for 7 hours with stirring. The dark solution was diluted with 100 mL 10% IPA/CHCl3, 40 mL water, mL aq. NaHCO3(sat.). The resulting suspension was extracted with 10% IPA/CHCl3, and the organic layers were combined and washed successively with water and brine. The organic fractions were pooled and concentrated to dryness. The residue was then loaded directly onto silica gel and purified by preparative HPLC Normal phase, eluting with CH2Cl2/MeOH (0-30%). The 3rd peak was collected and concentrated to afford 4-(4-chloro-1,3-thiazol-2-yl)-1,4-diazepan-2-one (179 mg, 0.773 mmol, 29.4% yield) as a brown solid.



Name
potassium phosphate tribasic
Quantity
1395 mg
Type
reactant
Reaction Step One



Name
IPA CHCl3
Quantity
100 mL
Type
solvent
Reaction Step Two


[Compound]
Name
NaHCO3(sat.)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Yield
29.4%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.NC1C=C(C2SC([N:21]3[CH2:27][CH2:26][CH2:25][NH:24][C:23](=[O:28])[CH2:22]3)=NC=2)C=C(C)C=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CS(C)=O>CC(O)C.C(Cl)(Cl)Cl.O>[Cl:7][C:5]1[N:6]=[C:2]([N:21]2[CH2:27][CH2:26][CH2:25][NH:24][C:23](=[O:28])[CH2:22]2)[S:3][CH:4]=1 |f:2.3.4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
405 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC=C(N1)Cl
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C(C1)C)C1=CN=C(S1)N1CC(NCCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C(C1)C)C1=CN=C(S1)N1CC(NCCC1)=O
|
|
Name
|
potassium phosphate tribasic
|
|
Quantity
|
1395 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
IPA CHCl3
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)O.C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
[Compound]
|
Name
|
NaHCO3(sat.)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled condenser
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with 10% IPA/CHCl3
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative HPLC Normal phase
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2/MeOH (0-30%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3rd peak was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=C(SC1)N1CC(NCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.773 mmol | |
| AMOUNT: MASS | 179 mg | |
| YIELD: PERCENTYIELD | 29.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
